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Compound of Interest

Compound Name: 1,3-Dibromopentane

Cat. No.: B3190459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1,3-dibromopentane, a versatile building block in organic synthesis. The

information herein is intended to support research and development activities by providing key

data, experimental considerations, and a summary of its reactivity.

Chemical Identity and Physical Properties
1,3-Dibromopentane is a halogenated alkane with the chemical formula C₅H₁₀Br₂. Its structure

features two bromine atoms attached to the first and third carbon atoms of a pentane chain.

CAS Number: 42474-20-4[1]

Physical Data Summary
The following table summarizes the key physical and chemical properties of 1,3-
dibromopentane.
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Property Value Reference

Molecular Formula C₅H₁₀Br₂ [1]

Molecular Weight 229.94 g/mol [1]

Density 1.668 g/cm³

Boiling Point 193.4 °C at 760 mmHg

Melting Point -28.63 °C (estimate)

Refractive Index 1.5042

Vapor Pressure 0.648 mmHg at 25°C

Flash Point 68.6 °C

Spectroscopic Data
While specific spectra for 1,3-dibromopentane are not readily available in public databases,

the expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-dibromopentane is expected to be complex due to the

presence of multiple diastereotopic protons and spin-spin coupling. The chemical shifts will be

influenced by the electronegativity of the bromine atoms.

-CH(Br)-: The proton on the carbon bearing the bromine at position 3 will likely appear as a

multiplet in the range of 4.0-4.5 ppm.

-CH₂(Br): The protons on the carbon bearing the bromine at position 1 will likely appear as a

multiplet around 3.4-3.6 ppm.

-CH₂-: The methylene protons at positions 2 and 4 will appear as complex multiplets, likely in

the range of 1.8-2.5 ppm.

-CH₃: The terminal methyl group protons will appear as a triplet around 0.9-1.2 ppm.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon

atoms in different chemical environments.

C-Br: Carbons directly attached to bromine (C1 and C3) are expected to have chemical

shifts in the range of 25-60 ppm.

Aliphatic Carbons: The other saturated carbons (C2, C4, and C5) will appear in the typical

alkane region of the spectrum, generally between 10-40 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dibromopentane will be characterized by the following absorption

bands:

Functional Group
Characteristic Absorption
(cm⁻¹)

Notes

C-H Stretch (Alkyl) 2850 - 2960 (strong)

Present in most organic

molecules containing alkane-

like structures.[2]

C-H Bend (Alkyl) 1350 - 1480 (variable)

Confirms the presence of C-H

bonds in an sp³ hybridized

carbon.

C-Br Stretch 500 - 680 (strong)
This is a key diagnostic peak

for alkyl bromides.

Synthesis and Experimental Protocols
1,3-Dibromopentane is typically synthesized from its corresponding diol, 1,3-pentanediol, via

nucleophilic substitution using a bromine source such as hydrobromic acid, often with a strong

acid catalyst like sulfuric acid.

General Synthesis Workflow
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The following diagram illustrates a general workflow for the synthesis of 1,3-dibromopentane
from 1,3-pentanediol.

Synthesis of 1,3-Dibromopentane
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Caption: General experimental workflow for the synthesis of 1,3-dibromopentane.

Example Experimental Protocol (Adapted from similar
syntheses)
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Disclaimer: This is a generalized protocol and should be adapted and optimized with

appropriate safety precautions.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, add 1,3-pentanediol.

Reagent Addition: Cool the flask in an ice bath and slowly add a mixture of concentrated

hydrobromic acid and sulfuric acid with constant stirring. The addition should be controlled to

manage the exothermic reaction.

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure

the complete conversion of the diol to the dibromide.

Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water

and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic

layer.

Neutralization: Wash the organic layer sequentially with water, a saturated sodium

bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g.,

magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude 1,3-
dibromopentane can then be purified by vacuum distillation.

Reactivity and Synthetic Applications
As a dihaloalkane, 1,3-dibromopentane is a versatile substrate for a variety of nucleophilic

substitution and organometallic reactions.

Nucleophilic Substitution Reactions
The two bromine atoms in 1,3-dibromopentane can be displaced by a wide range of

nucleophiles. These reactions typically proceed via an Sₙ2 mechanism. The relative reactivity

of the two bromine atoms (primary at C1 and secondary at C3) can potentially be exploited for

selective monosubstitution under carefully controlled conditions.

Common nucleophiles include:
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Azide ion (N₃⁻): To form diazides, which can be further reduced to diamines.

Cyanide ion (CN⁻): To introduce nitrile functional groups, which are precursors to carboxylic

acids and amines.

Hydroxide (OH⁻) and Alkoxides (RO⁻): To form diols and ethers, respectively.

Thiolates (RS⁻): To synthesize dithioethers.

Grignard Reagent Formation
The reaction of 1,3-dibromopentane with magnesium metal in an anhydrous ether solvent can

lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the

formation of a di-Grignard reagent is possible, though intramolecular reactions can be a

competing pathway. These organometallic intermediates are powerful nucleophiles for forming

new carbon-carbon bonds.

Intramolecular Cyclization
The 1,3-disposition of the bromine atoms makes 1,3-dibromopentane a suitable precursor for

the synthesis of four-membered rings through intramolecular cyclization. This can be achieved

by reacting the dibromide with a suitable metal, such as zinc dust, in what is known as a

Freund reaction. This type of reaction can be used to form substituted cyclobutane derivatives.

[3]

The following diagram illustrates the general concept of intramolecular cyclization.
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Intramolecular Cyclization of 1,3-Dibromopentane
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Caption: Conceptual pathway for intramolecular cyclization.

Safety and Handling
1,3-Dibromopentane is expected to be a hazardous chemical. Alkyl halides are generally toxic

and irritants. Appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood. For detailed safety information, consult the

Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of 1,3-dibromopentane for its application in

research and development. Further investigation into specific reaction conditions is

recommended for the successful implementation of this versatile chemical intermediate in

synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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